molecular formula C17H25N5 B11243421 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine

1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine

Cat. No.: B11243421
M. Wt: 299.4 g/mol
InChI Key: IVJAZGMKAXLUPN-UHFFFAOYSA-N
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Description

1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution on the Phenyl Ring: The ethyl and methyl groups are introduced onto the phenyl ring through Friedel-Crafts alkylation reactions.

    Cyclohexanamine Introduction: The final step involves the reaction of the tetrazole-substituted phenyl compound with N-methylcyclohexanamine under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-[1-(2-ethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine
  • 1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine
  • 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-ethylcyclohexanamine

Uniqueness: 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine is unique due to the specific substitution pattern on the phenyl ring and the presence of both a tetrazole ring and a cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25N5

Molecular Weight

299.4 g/mol

IUPAC Name

1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]-N-methylcyclohexan-1-amine

InChI

InChI=1S/C17H25N5/c1-4-14-10-8-9-13(2)15(14)22-16(19-20-21-22)17(18-3)11-6-5-7-12-17/h8-10,18H,4-7,11-12H2,1-3H3

InChI Key

IVJAZGMKAXLUPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC)C

Origin of Product

United States

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